molecular formula C50H45N5O6 B1142439 5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE CAS No. 124040-41-1

5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE

Cat. No.: B1142439
CAS No.: 124040-41-1
M. Wt: 811.9222
InChI Key:
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Description

5/‘-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE is a modified nucleoside derivative of adenosine. Adenosine itself is a nucleoside composed of adenine attached to a ribose sugar molecule. The modification with methoxytrityl groups at the 5’ and N6 positions is typically used to protect these functional groups during chemical synthesis, particularly in the context of oligonucleotide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE generally involves the protection of the hydroxyl and amino groups of adenosine. The methoxytrityl group is a common protecting group used in organic synthesis.

    Starting Material: Adenosine

    Protecting Group Introduction: The 5’-hydroxyl group and the N6-amino group of adenosine are protected using 4-methoxytrityl chloride in the presence of a base such as pyridine.

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using automated synthesizers, especially in the context of oligonucleotide production. The process involves:

    Automated Synthesis: Using solid-phase synthesis techniques.

    Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE can undergo various chemical reactions, including:

    Deprotection: Removal of the methoxytrityl groups using acidic conditions.

    Substitution: Nucleophilic substitution reactions at the adenosine moiety.

    Oxidation/Reduction: Potential oxidation or reduction at the adenine base.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Deprotected Adenosine: Adenosine with free hydroxyl and amino groups.

    Substituted Adenosine Derivatives: Depending on the nucleophile used.

Scientific Research Applications

5/'-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE is primarily used in:

    Oligonucleotide Synthesis: As a protected intermediate in the synthesis of DNA and RNA sequences.

    Biological Research: Studying the role of adenosine and its derivatives in biological systems.

    Medicinal Chemistry: Developing adenosine analogs for therapeutic purposes.

Mechanism of Action

The compound itself is not typically active but serves as a protected intermediate. Upon deprotection, adenosine can exert its effects by:

    Binding to Adenosine Receptors: Involved in various physiological processes such as vasodilation and neurotransmission.

    Incorporation into Nucleic Acids: Playing a role in genetic information storage and transfer.

Comparison with Similar Compounds

Similar Compounds

    5’-O-Dimethoxytrityl-Adenosine: Another protected form of adenosine.

    N6-Benzoyl-Adenosine: A different protecting group at the N6 position.

Uniqueness

5/‘-O,N6-BIS-(4-METHOXYTRITYL)-ADENOSINE is unique due to the dual protection at both the 5’ and N6 positions, making it particularly useful in complex synthetic routes where multiple functional groups need to be protected simultaneously.

Properties

CAS No.

124040-41-1

Molecular Formula

C50H45N5O6

Molecular Weight

811.9222

Origin of Product

United States

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